1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Overview
Description
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a fluorinated compound with the molecular formula C8H6F12O5 and a molecular weight of 410.11 g/mol . It is characterized by its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol involves multiple steps, typically starting with the fluorination of precursor compounds. The reaction conditions often require the use of specialized reagents and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale fluorination processes, utilizing advanced equipment to handle the reactive fluorine species safely .
Chemical Reactions Analysis
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorine content or introduce other functional groups.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is utilized in various scientific research applications:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems where fluorinated compounds can enhance the stability and efficacy of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is unique due to its specific structure and high fluorine content. Similar compounds include other fluorinated ethers and alcohols, such as:
- 1H,1H,5H-Octafluoropentane-1,5-diol
- 1H,1H,7H-Dodecafluoroheptane-1,7-diol
- 1H,1H,9H-Hexadecafluorononane-1,9-diol These compounds share some chemical properties but differ in their molecular structures and specific applications. The high fluorine content and unique structure of this compound make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F12O5/c9-3(10,1-21)23-5(13,14)7(17,18)25-8(19,20)6(15,16)24-4(11,12)2-22/h21-22H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDZOWJRVLYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380798 | |
Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-44-2 | |
Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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